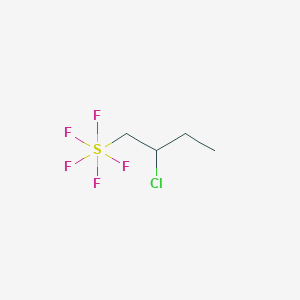

2-Chlorobutylsulfurpentafluoride

Description

Properties

IUPAC Name |

2-chlorobutyl(pentafluoro)-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClF5S/c1-2-4(5)3-11(6,7,8,9)10/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCHZBAQRLZXTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CS(F)(F)(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Compound Profile of 2 Chlorobutylsulfurpentafluoride

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the free-radical addition of sulfur chloride pentafluoride (SF5Cl) to 1-butene (B85601). This reaction is typically initiated by a radical initiator, such as triethylborane (B153662) (Et3B), at low temperatures. The regioselectivity of the addition is governed by the formation of the more stable secondary radical on the butene chain, leading to the desired 2-chloro isomer.

Reaction Scheme:

CH₃CH₂CH=CH₂ + SF₅Cl --(Et₃B)--> CH₃CH₂CH(Cl)CH₂SF₅

1-Butene + Sulfur chloride pentafluoride → 2-Chloro-1-(pentafluorosulfanyl)butane

This method has proven to be a versatile and high-yielding approach for the preparation of a variety of aliphatic SF5-containing compounds. researchgate.net

Physicochemical Properties of this compound

| Property | Estimated Value |

| Molecular Formula | C₄H₈ClF₅S |

| Molecular Weight | 218.61 g/mol |

| Boiling Point | ~120-140 °C |

| Density | ~1.4 g/mL |

| Refractive Index | ~1.39 |

| Appearance | Colorless liquid |

These estimations are derived from the trends observed in homologous series and the known effects of the chloro and pentafluorosulfanyl substituents. For instance, the boiling point is expected to be significantly higher than that of butane (B89635) due to the increased molecular weight and polarity imparted by the substituents. The density is also anticipated to be substantially greater than that of water.

Spectroscopic Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would show characteristic signals for the different protons in the butyl chain, with chemical shifts influenced by the adjacent chloro and pentafluorosulfanyl groups.

¹⁹F NMR spectroscopy is particularly informative for SF5-containing compounds, typically displaying a characteristic AB₄ pattern for the five fluorine atoms. This pattern consists of a doublet for the four equatorial fluorine atoms and a quintet for the single axial fluorine atom. nih.gov

¹³C NMR spectroscopy would reveal the four distinct carbon environments in the molecule.

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Research Findings on Aliphatic Pentafluorosulfanyl Compounds

Targeted Synthesis of 2-Chlorobutylsulfurpentafluoride

The synthesis of this compound, while not extensively detailed in dedicated literature, can be approached through established and emerging methodologies for the creation of aliphatic pentafluorosulfanyl (SF5) compounds. The strategies primarily revolve around the introduction of the SF5 group onto a four-carbon aliphatic chain that also features a chlorine atom.

Direct Halogenobutane Functionalization Strategies

The most prevalent strategy for the synthesis of aliphatic SF5 compounds involves the free-radical addition of pentafluorosulfanyl chloride (SF5Cl) or pentafluorosulfanyl bromide (SF5Br) to alkenes and alkynes. researchgate.net This approach suggests a plausible pathway to this compound, likely proceeding through the reaction of SF5Cl with an appropriate butene isomer. The addition of SF5Cl to an alkene typically occurs under mild free-radical conditions. researchgate.net For instance, the reaction of SF5Cl with 1-butene (B85601) would be expected to yield a mixture of regioisomers, including the target compound, this compound, and 1-chloro-2-(pentafluorosulfanyl)butane. The regioselectivity of this addition would be a critical factor in determining the final product distribution.

Historically, the utility of this method was hampered by the challenges associated with the synthesis and handling of SF5Cl, a highly reactive gas with a low boiling point. researchgate.net However, recent advancements have led to more practical, gas-free methods for generating SF5Cl. One such method, developed in 2019, utilizes molecular sulfur, trichloroisocyanuric acid (TCICA), and potassium fluoride (B91410) (KF). researchgate.net Subsequently, in 2021, a more user-friendly approach was developed to produce an easy-to-handle solution of SF5Cl in n-hexane, making it a more accessible reagent for radical pentafluorosulfanylation reactions. researchgate.net

A general representation of this type of reaction is the addition of an SF5-containing halide to a substituted silylacetylene compound to form an intermediate alkene bearing a halide and an -SF5 group on adjacent carbons. google.com This intermediate can then be further manipulated. While this specific example involves an alkyne, the principle of adding an SF5-halide across a carbon-carbon multiple bond is central to this synthetic strategy.

| Reagent | Substrate Type | Conditions | Product Type |

| SF5Cl or SF5Br | Alkenes/Alkynes | Mild free-radical conditions | Haloalkyl-SF5 |

| SF5Cl | Substituted silylacetylenes | Solvent | Intermediate alkene with halide and -SF5 |

Emerging Synthetic Pathways for Chlorinated Butyl-SF5 Systems

Beyond the direct addition of SF5Cl to alkenes, other synthetic methodologies are emerging for the creation of aliphatic SF5 compounds, which could be adapted for chlorinated butyl-SF5 systems. One innovative approach involves the use of SF5-alkynes as versatile platforms to access a variety of new SF5-containing compounds. colab.ws These SF5-alkynes can undergo further functionalization, potentially allowing for the introduction of a chlorine atom at a specific position on the alkyl chain.

Another area of development is the synthesis of aliphatic SF5 compounds from readily available aromatic precursors. For example, methods have been developed for the synthesis of aliphatic SF5-containing compounds through the oxidation of SF5-containing phenols and anilines. nih.gov While this may not be a direct route to this compound, it highlights the expanding toolbox available to chemists for creating complex aliphatic SF5 molecules.

Furthermore, photochemistry has been established for the addition of SF5Cl to alkenes and alkynes. youtube.com Photoredox catalysis also presents a potential avenue for installing SF5 groups with high selectivity. youtube.com For instance, alpha-diazo carbonyl compounds can be treated with SF5Cl in hexane (B92381) to install an alpha-SF5 group. By slightly modifying the conditions, such as in the presence of copper, the chlorine atom can also be retained in the final product. youtube.com

| Pathway | Description | Potential Application |

| SF5-Alkyne Functionalization | Use of SF5-alkynes as platforms for further chemical modifications. colab.ws | Stepwise construction of chlorinated butyl-SF5 systems. |

| Aromatic Precursor Oxidation | Synthesis of aliphatic SF5 compounds from SF5-containing aromatics. nih.gov | Indirect routes to functionalized aliphatic SF5 compounds. |

| Photochemistry/Photoredox Catalysis | Light-induced addition of SF5Cl to multiple bonds and selective SF5 installation. youtube.com | Controlled synthesis of specific isomers of chlorinated SF5 compounds. |

Challenges and Innovations in Aliphatic SF5 Compound Synthesis

The synthesis of aliphatic SF5 compounds, including chlorinated derivatives, is not without its difficulties. A primary challenge has been the synthesis and handling of key reagents like SF5Cl. researchgate.net Its high reactivity and low boiling point historically limited its widespread use. researchgate.net However, the development of gas-free synthesis methods and the availability of SF5Cl in a stable hexane solution represent significant innovations that have made this chemistry more accessible. researchgate.net

Another challenge lies in achieving regioselectivity in addition reactions. The free-radical addition of SF5Cl to unsymmetrical alkenes can lead to a mixture of products, complicating purification and reducing the yield of the desired isomer. Developing more selective catalytic systems is an ongoing area of research.

Innovations in the field are continuously addressing these challenges. The use of SF5-alkynes as building blocks provides a more controlled, stepwise approach to complex aliphatic SF5 compounds. colab.ws Additionally, the exploration of oxidative fluorination reactions is opening new pathways for the synthesis of SF5-containing molecules. colab.ws The development of methods for the reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters to produce aliphatic sulfonyl fluorides also represents a novel strategy for introducing sulfur-fluorine functionalities into aliphatic systems, though this produces sulfonyl fluorides (SO2F) rather than SF5 groups. rsc.org

The ability to functionalize existing SF5-containing molecules is another key innovation. For example, the ortho-lithiation of SF5-arenes allows for the introduction of various electrophiles, enabling the synthesis of more complex substituted aromatic SF5 compounds. youtube.com While this applies to aromatic systems, the principle of post-synthesis functionalization is a valuable strategy that could potentially be extended to aliphatic SF5 compounds.

| Challenge | Innovation |

| Reagent handling (e.g., SF5Cl) researchgate.net | Gas-free synthesis and stable solutions of SF5Cl. researchgate.net |

| Regioselectivity in addition reactions | Development of more selective catalytic systems. |

| Limited synthetic routes | Use of SF5-alkynes as versatile building blocks. colab.ws |

| Introduction of sulfur-fluorine groups | New methods like oxidative fluorination colab.ws and functionalization of existing SF5 molecules. youtube.com |

Mechanistic Insights into SF₅ Group Introduction

The synthesis of this compound is primarily achieved through the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to an alkene, in this case, butene. This process, known as chloropentafluorosulfanylation, is a powerful method for installing both a chlorine atom and an SF₅ group across a double bond. youtube.comacs.org

The addition of SF₅Cl to alkenes proceeds via a free-radical chain mechanism. beilstein-journals.org The reaction is typically initiated by methods that can generate a radical species from the highly reactive SF₅Cl precursor.

Initiation: The process begins with the generation of the key pentafluorosulfanyl radical (SF₅•). This can be achieved using various radical initiators, such as trialkylboranes (e.g., Et₃B) in the presence of trace oxygen, or photochemically with UV light. youtube.combeilstein-journals.org The initiator facilitates the homolytic cleavage of the S-Cl bond in SF₅Cl.

Propagation: The chain reaction involves two main propagation steps:

The highly electrophilic SF₅• radical adds to the π-system of the butene molecule. This addition preferentially occurs at the less substituted carbon (C1) of butene, leading to the formation of a more stable secondary carbon-centered radical at the C2 position.

This secondary alkyl radical then abstracts a chlorine atom from another molecule of SF₅Cl. This step yields the final product, this compound, and regenerates the SF₅• radical, which can then participate in another cycle, propagating the chain. youtube.com

Termination: The chain reaction concludes when two radical species combine in various ways, such as the dimerization of two SF₅• radicals or the combination of an alkyl radical with an SF₅• radical.

| Initiation Method | Description | Typical Conditions |

| Trialkylborane | Et₃B reacts with trace amounts of oxygen to generate ethyl radicals, which then abstract a chlorine atom from SF₅Cl to produce the propagating SF₅• radical. beilstein-journals.org | Et₃B (triethylborane), O₂ (air), low temperature (e.g., -78 °C to rt) |

| Photochemical | Irradiation with light (e.g., blue light) can induce the homolytic cleavage of the S-Cl bond in SF₅Cl, directly forming SF₅• radicals. researchgate.net | Blue LED irradiation, often with a photocatalyst |

| Amine-Borane Complex | Air-stable amine-borane complexes can serve as an alternative to pyrophoric trialkylboranes for initiating the radical addition. beilstein-journals.orgresearchgate.net | Diisopropylamine-borane complex (DICAB), air |

This interactive table summarizes common methods for initiating the radical addition of SF₅Cl.

When the SF₅ group is introduced at a prochiral center, as in the formation of this compound from 1-butene, a new stereocenter is created at the C2 position. The stereochemical outcome of this C-SF₅ bond formation is influenced by the intrinsic properties of the pentafluorosulfanyl group. rsc.org

The SF₅ group exerts significant steric and electronic control. researchgate.net Its steric bulk can direct the approach of incoming reagents, while its profound dipole moment can influence the stereoselectivity of reactions, particularly those with charge separation in the transition state. rsc.org In the radical addition to butene, the stereochemistry at the newly formed chiral center is determined during the chlorine atom transfer step. While radical reactions often lead to racemic mixtures, the steric hindrance imposed by the newly introduced, bulky SF₅ group can influence the facial selectivity of the chlorine atom abstraction by the planar secondary radical intermediate, potentially leading to a degree of diastereoselectivity if other stereocenters are present.

Reactivity of the Sulfur-Pentafluoride Moiety

The SF₅ group is renowned for its exceptional chemical and thermal stability, a consequence of the strong, inert sulfur-fluorine bonds. nih.govrowansci.com This stability is a defining characteristic of its reactivity profile.

The sulfur atom in the SF₅ group is in a +6 oxidation state and is sterically shielded by five fluorine atoms, making it highly resistant to both nucleophilic and electrophilic attack under typical conditions. wikipedia.org The group's potent electron-withdrawing nature significantly reduces the electron density on the sulfur atom, further deactivating it from reacting with nucleophiles. Similarly, it shows little tendency to react with electrophiles. Therefore, the SF₅ moiety itself is generally considered an unreactive spectator in most chemical transformations of the molecule. researchgate.net

The primary influence of the SF₅ group is electronic, activating or deactivating adjacent positions towards certain reactions. In this compound, the SF₅ group at C2 strongly influences the C-Cl bond at the same position and the C-H bonds along the butyl chain. The strong -I (inductive) effect of the SF₅ group polarizes the C-S bond and, by extension, the C-Cl bond, making the C2 carbon more electrophilic and susceptible to nucleophilic attack. This electronic pull can also increase the acidity of the protons on the carbons adjacent to the SF₅-bearing carbon, potentially facilitating elimination reactions. Studies on other SF₅-substituted systems have shown that the group can activate aromatic rings for vicarious nucleophilic substitution, highlighting its powerful ability to modify the reactivity of a molecular framework. nih.govacs.org

Reaction Dynamics of the Chlorinated Butyl Chain

The chlorinated butyl chain is the more reactive part of this compound. The C-Cl bond is a versatile functional group that can undergo substitution and elimination reactions. The presence of the bulky and strongly electron-withdrawing SF₅ group at the adjacent position introduces significant steric and electronic constraints that dictate the reaction dynamics. rsc.org

Nucleophilic Substitution: The C2 carbon, bonded to both chlorine and the SF₅ group, is a potential site for nucleophilic substitution (e.g., Sₙ2 reaction). However, the steric bulk of the SF₅ group would significantly hinder the backside attack required for a typical Sₙ2 mechanism, likely reducing the reaction rate compared to a less substituted alkyl halide. youtube.comyoutube.com

Elimination Reactions: this compound can undergo elimination of HCl to form various butene isomers. The regioselectivity of this elimination (i.e., the formation of 1-butene vs. 2-butene) would be heavily influenced by the SF₅ group. The bulky nature of the SF₅ substituent would favor the formation of the less-substituted alkene (Hofmann product) via an E2 mechanism, where the base removes a proton from the sterically most accessible C1 position. youtube.com

Radical Reactions: The C-H bonds on the butyl chain can undergo radical abstraction, similar to the chlorination of alkanes. youtube.comresearchgate.net However, such reactions are typically less selective and may lead to a mixture of products. The electron-withdrawing SF₅ group would deactivate the C-H bonds at the C2 position, making hydrogen abstraction less likely at that site compared to other positions on the chain.

Halogen Reactivity and Substitution Pathways

The reactivity of the chlorine atom in this compound is central to its chemical behavior. The carbon-chlorine (C-Cl) bond is polarized due to the higher electronegativity of chlorine, making the carbon atom electrophilic and susceptible to attack by nucleophiles. science-revision.co.uksavemyexams.comyoutube.com The presence of the highly electronegative pentafluorosulfanyl (SF₅) group on the adjacent carbon is expected to significantly influence this reactivity. rowansci.com

The SF₅ group is one of the most electron-withdrawing groups known in organic chemistry. rowansci.com This strong inductive effect would make the carbon atom bonded to the chlorine even more electron-deficient, thereby increasing its susceptibility to nucleophilic attack. reddit.com Consequently, this compound would be expected to be more reactive towards nucleophilic substitution than a simple 2-chlorobutane (B165301).

Nucleophilic substitution reactions in haloalkanes can proceed through two primary mechanisms: Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular). science-revision.co.ukquora.com The pathway taken depends on factors such as the structure of the haloalkane, the nature of the nucleophile, the leaving group, and the solvent.

For this compound, a secondary haloalkane, both Sₙ1 and Sₙ2 pathways are plausible. science-revision.co.uk

Sₙ2 Pathway: This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry. quora.com The rate of an Sₙ2 reaction is sensitive to steric hindrance. The bulky nature of the SF₅ group could potentially hinder the approach of the nucleophile to the reaction center. rsc.orgnitech.ac.jp

Sₙ1 Pathway: This mechanism involves the formation of a carbocation intermediate. The stability of this carbocation is a key factor. The electron-withdrawing nature of the SF₅ group would destabilize an adjacent carbocation, making the Sₙ1 pathway less favorable than for a similar haloalkane without such a group. However, if the reaction is performed in a polar, protic solvent, which can stabilize the carbocation, the Sₙ1 mechanism might still be observed.

Table 1: Predicted Reactivity of this compound in Nucleophilic Substitution Reactions

| Reagent/Nucleophile | Predicted Product | Probable Mechanism | Notes |

| Aqueous NaOH | Butan-2-ol-3-sulfurpentafluoride | Sₙ2/Sₙ1 | The strong nucleophile would favor Sₙ2, but the secondary nature of the substrate allows for a possible Sₙ1 route. savemyexams.comchemhume.co.uk |

| KCN in ethanol/water | 2-Cyanobutylsulfurpentafluoride | Sₙ2 | A classic Sₙ2 reaction extending the carbon chain. savemyexams.com |

| Ammonia (B1221849) (ethanolic) | 2-Aminobutylsulfurpentafluoride | Sₙ2 | The nucleophilic ammonia attacks the electrophilic carbon. chemhume.co.uk |

| Silver nitrate (B79036) in ethanol | Butan-2-ol-3-sulfurpentafluoride | Sₙ1 | The silver ion assists in the removal of the chloride, promoting carbocation formation. savemyexams.com |

Intramolecular Reactions in this compound

The structure of this compound, with a leaving group (chlorine) and a potentially reactive SF₅ group on adjacent carbons, allows for the possibility of intramolecular reactions. These are reactions where two reactive sites within the same molecule interact. orgoreview.comwikipedia.org

One of the most common intramolecular reactions for haloalkanes is elimination, specifically dehydrohalogenation, to form an alkene. This reaction is favored by the presence of a strong, non-nucleophilic base. In the case of this compound, treatment with a strong base like potassium tert-butoxide could lead to the elimination of hydrogen chloride (HCl).

Two possible alkene products could be formed:

But-1-ene-3-sulfurpentafluoride: Formed by the removal of a proton from the C1 carbon.

But-2-ene-2-sulfurpentafluoride: Formed by the removal of a proton from the C3 carbon.

The regioselectivity of this elimination would be influenced by both steric and electronic factors. The Zaitsev rule predicts that the more substituted alkene is the major product. However, the bulky SF₅ group might direct the base to abstract a proton from the less sterically hindered C1 position (Hofmann elimination).

Another possibility for an intramolecular reaction, though less common for simple haloalkanes, could involve the participation of the SF₅ group itself. While the sulfur-fluorine bonds are generally very stable, under specific conditions, such as with a very strong Lewis acid, intramolecular cyclization might be envisioned, although this is highly speculative without experimental evidence.

Table 2: Potential Intramolecular Reactions of this compound

| Reaction Type | Reagent/Conditions | Potential Product(s) | Notes |

| Dehydrohalogenation | Strong, non-nucleophilic base (e.g., potassium tert-butoxide) | But-1-ene-3-sulfurpentafluoride and/or But-2-ene-2-sulfurpentafluoride | The product ratio would depend on the interplay of steric and electronic effects. |

| Intramolecular Substitution | Not a likely pathway without another nucleophilic group in the molecule. | - | The SF₅ group is not nucleophilic. |

Spectroscopic and Analytical Characterization of 2 Chlorobutylsulfurpentafluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy in SF₅ Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. For compounds containing the SF₅ group, a combination of ¹⁹F, ¹H, and ¹³C NMR is essential for a comprehensive understanding of the molecular framework.

¹⁹F NMR Spectroscopy for Fluorine Environments

The ¹⁹F nucleus is highly sensitive for NMR spectroscopy, making ¹⁹F NMR the definitive method for characterizing the fluorine environments in 2-Chlorobutylsulfurpentafluoride. The SF₅ group exhibits a characteristic A₄B pattern in the ¹⁹F NMR spectrum. This arises from the chemical and magnetic non-equivalence of the apical fluorine (B) and the four equatorial fluorines (A₄).

The spectrum is expected to show a quintet for the apical fluorine, resulting from its coupling to the four equatorial fluorines, and a doublet of quintets (or a more complex multiplet) for the equatorial fluorines, arising from their coupling to the apical fluorine and to each other. The chemical shift of the SF₅ group is a key indicator of its electronic environment. Based on data for related alkylsulfurpentafluorides, the following approximate chemical shifts and coupling constants can be anticipated:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| Apical F (SF₅) | +80 to +90 | J(Fₐₚ-Fₑ₁) ≈ 140-150 |

| Equatorial F (SF₅) | +60 to +70 | J(Fₑ₁-Fₐₚ) ≈ 140-150 |

This is an interactive data table. The values are predicted based on analogous compounds.

¹H and ¹³C NMR Analysis of Alkyl Chains

The ¹H and ¹³C NMR spectra provide crucial information about the butyl chain of the molecule. The presence of the electronegative chlorine atom and the SF₅ group will significantly influence the chemical shifts of the adjacent protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on each carbon of the butyl chain. The proton on the carbon bearing the chlorine atom (C2) will be the most deshielded. The coupling of these protons with neighboring protons will result in complex splitting patterns, which can be resolved using high-field NMR and 2D correlation techniques like COSY.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH(Cl)- | 4.0 - 4.5 | Multiplet |

| -CH₂-SF₅ | 3.0 - 3.5 | Multiplet |

| -CH₂-CH₃ | 1.5 - 2.0 | Multiplet |

| -CH₃ | 0.9 - 1.2 | Triplet |

This is an interactive data table. The values are predicted based on analogous compounds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data. The carbon atom attached to the chlorine will exhibit a significant downfield shift. Similarly, the carbon attached to the sulfur of the SF₅ group will also be deshielded.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C(Cl)- | 60 - 70 |

| -C-SF₅ | 40 - 50 |

| -CH₂- (in chain) | 25 - 35 |

| -CH₃ | 10 - 15 |

This is an interactive data table. The values are predicted based on analogous compounds.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the S-F and C-F stretching vibrations of the SF₅ group. The C-Cl stretch will also be a key diagnostic peak. Based on data for 2-chlorobutane (B165301) from the NIST database, the following vibrational frequencies can be predicted:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| S-F Stretch (SF₅) | 850 - 950 | Strong |

| S-F Stretch (SF₅) | 550 - 650 | Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

| C-Cl Stretch | 650 - 850 | Medium-Strong |

This is an interactive data table. The values are predicted based on analogous compounds and data from the NIST database for 2-chlorobutane.

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy provides complementary information to IR spectroscopy. The S-F symmetric stretching vibration, which may be weak in the IR spectrum, is often strong in the Raman spectrum. This can be particularly useful for confirming the presence of the SF₅ group. Detailed Raman data for this compound is not available, but the spectrum would be expected to show characteristic bands for the C-S and S-F bonds.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) mass spectrometry would likely lead to extensive fragmentation.

The mass spectrum is expected to show a molecular ion peak (M⁺), although it may be weak due to the lability of the C-Cl and C-S bonds. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak for all chlorine-containing fragments. Key fragmentation pathways would likely involve the loss of a chlorine atom, the SF₅ group, or smaller alkyl fragments. The fragmentation pattern of 2-chlorobutane, available from the NIST database, shows a prominent peak at m/z 57, corresponding to the butyl cation, and a base peak at m/z 56, resulting from the loss of HCl. Similar fragmentation behavior, along with fragments containing the SF₅ moiety, would be expected for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like this compound. In this method, the compound is first vaporized and passed through a long, thin capillary column (the GC component). The column separates the compound from any potential impurities based on their different boiling points and interactions with the column's stationary phase.

Following separation, the eluted molecules enter the mass spectrometer (the MS component). Here, they are ionized, typically by electron impact (EI), which causes the molecule to fragment in a predictable manner. The mass-to-charge ratio (m/z) of the resulting parent ion and its characteristic fragment ions are then detected. This fragmentation pattern serves as a molecular "fingerprint," allowing for the unambiguous identification of this compound. The retention time from the GC, combined with the mass spectrum, provides a high degree of confidence in both the identity and purity of the analyte.

A typical GC-MS analysis would provide data on the retention time, which is characteristic of the compound under specific chromatographic conditions, and a mass spectrum displaying the relative abundance of various fragment ions. For instance, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the entire this compound molecule, as well as peaks from the loss of specific fragments, such as a chlorine atom or parts of the butyl chain.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value | Significance |

| Retention Time (min) | Varies | Dependent on GC column type, temperature program, and carrier gas flow rate. |

| Molecular Ion (M+) | Expected m/z | Confirms the molecular weight of the compound. |

| Key Fragment Ion 1 | Expected m/z | Corresponds to the loss of a specific chemical group (e.g., Cl). |

| Key Fragment Ion 2 | Expected m/z | Corresponds to the loss of another part of the molecule (e.g., C4H8Cl). |

High-Resolution Mass Spectrometry for Exact Mass Determination

While standard GC-MS is excellent for identification and purity assessment, High-Resolution Mass Spectrometry (HRMS) provides an even greater level of analytical detail by determining the exact mass of the molecule with a very high degree of accuracy (typically to within a few parts per million). This precision allows for the determination of the elemental composition of this compound.

By comparing the experimentally measured exact mass to the calculated theoretical mass of the proposed molecular formula (C4H8ClSF5), HRMS can definitively confirm the elemental composition. This is a critical step in the characterization of a novel compound and helps to distinguish it from other molecules that may have the same nominal mass but a different elemental formula. Techniques such as time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed for HRMS analysis.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Calculated Exact Mass | [Value] | The theoretical mass based on the elemental formula (C4H8ClSF5). |

| Measured Exact Mass | [Value] | The experimentally determined mass of the molecular ion. |

| Mass Accuracy (ppm) | < 5 ppm | The difference between the calculated and measured mass, indicating high confidence in the elemental composition. |

| Deduced Formula | C4H8ClSF5 | The elemental formula confirmed by the HRMS measurement. |

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for isolating this compound and assessing its purity within various matrices. The choice of chromatographic method depends on the volatility of the compound and the complexity of the mixture.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC), beyond its use in conjunction with mass spectrometry, is a powerful standalone technique for determining the purity of this compound. By injecting a sample into the GC, the compound and any volatile impurities are separated based on their boiling points and polarities. A variety of detectors can be used, with the Flame Ionization Detector (FID) being common for organic compounds. The FID produces a signal proportional to the amount of substance being eluted from the column.

The resulting chromatogram displays a series of peaks, with the area under each peak being proportional to the concentration of the corresponding component. The purity of this compound can be calculated by dividing the area of its peak by the total area of all peaks in the chromatogram. For high-purity standards, one would expect to see a single, sharp, and symmetrical peak corresponding to this compound, with minimal or no other peaks present.

Table 3: Hypothetical Gas Chromatography Purity Analysis of this compound

| Peak Number | Retention Time (min) | Peak Area (%) | Tentative Identification |

| 1 | [Value] | > 99% | This compound |

| 2 | [Value] | < 0.5% | Impurity 1 |

| 3 | [Value] | < 0.5% | Impurity 2 |

Liquid Chromatography Techniques for Complex Mixtures

For the analysis of this compound in more complex mixtures, particularly those containing non-volatile components, Liquid Chromatography (LC) techniques may be employed. While GC is ideal for volatile compounds, LC separates components in a liquid mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile LC technique that could potentially be adapted for the analysis of this compound. A suitable non-polar stationary phase (in a reversed-phase setup) and a polar mobile phase would likely be required. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

When coupled with mass spectrometry (LC-MS), this technique becomes a powerful tool for the separation and identification of this compound in intricate sample matrices, such as environmental or biological samples, where the presence of numerous other compounds could interfere with direct analysis. The LC separates the components of the mixture before they are introduced into the mass spectrometer for identification.

Theoretical and Computational Chemistry of 2 Chlorobutylsulfurpentafluoride and Sf5 Analogs

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are indispensable for understanding the fundamental properties of molecules like 2-Chlorobutylsulfurpentafluoride. These computational tools allow for the detailed examination of electron distribution, bond characteristics, and molecular geometry, which are difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Bonding Analysis

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of SF5-containing compounds due to its balance of computational cost and accuracy. DFT calculations are instrumental in analyzing the nature of the covalent bonds within these molecules, particularly the carbon-sulfur and sulfur-fluorine bonds.

Studies on various organic pentafluorosulfanyl compounds reveal that the SF5 group is a powerful electron-withdrawing substituent, a property that significantly influences the adjacent parts of the molecule. This strong inductive effect is a key feature of the bonding in this compound. The C-S bond is polarized towards the highly electronegative SF5 group, which in turn affects the properties of the butyl chain, including the C-Cl bond.

DFT calculations, often employing hybrid functionals like B3LYP, are used to compute key electronic properties that describe the bonding and reactivity. These properties include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. For SF5-analogs, the introduction of the SF5 group typically leads to a lowering of the LUMO energy, enhancing the molecule's electrophilic character.

A representative table of computed electronic properties for a model alkyl-SF5 compound is shown below, illustrating the typical outputs of DFT calculations.

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Note: This table is illustrative and based on general findings for SF5 compounds, as specific data for this compound is not available.

Ab Initio Methods for Molecular Geometry Optimization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for the precise determination of molecular geometries. For molecules containing the SF5 group, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate structural data.

The geometry of the SF5 group is typically a slightly distorted square pyramid, with the sulfur atom at the center. The axial S-F bond (the one pointing away from the organic substituent) is generally found to be slightly shorter and stronger than the four equatorial S-F bonds. In this compound, the geometry of the butyl chain, particularly around the chiral center at the second carbon, will be influenced by the steric bulk and electronic effects of the SF5 and chloro groups. Ab initio geometry optimization would be crucial to determine the preferred conformations and the precise bond lengths and angles. For instance, gas-phase electron diffraction studies combined with ab initio calculations have been successfully used to determine the structures of similar small molecules containing the SF5 group.

Computational Studies on Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For a molecule like this compound, this can provide insights into its stability and potential transformations.

Transition State Characterization and Activation Energies

To understand the kinetics of a chemical reaction, it is essential to characterize the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can locate and characterize these transient structures. For a potential reaction involving this compound, such as a nucleophilic substitution, DFT calculations can be used to model the reaction pathway, identify the transition state, and calculate the activation energy.

The activation energy (Ea) determines the rate of a reaction. A higher activation energy corresponds to a slower reaction. Theoretical studies on the reactions of SF5 radicals have utilized DFT to calculate activation energies for various abstraction and addition reactions. For this compound, computational studies could predict its susceptibility to, for example, elimination reactions or substitution of the chlorine atom, by calculating the activation barriers for these pathways. The characterization involves a frequency calculation, where a true transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Solvent Effects on Reaction Mechanisms

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. Computational models can account for solvent effects, either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For reactions involving polar or charged species, solvent effects are particularly important. In the case of a potential nucleophilic substitution on this compound, a polar solvent would likely stabilize the transition state more than the reactants, thus accelerating the reaction. Computational studies can model this by incorporating a polarizable continuum model (PCM) into the DFT calculations. This would provide a more realistic picture of the reaction energetics in a condensed phase. The choice of solvent can sometimes even alter the preferred reaction pathway.

Analysis of Molecular Electrostatic Potentials and Charge Distribution

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It is a plot of the electrostatic potential mapped onto the electron density surface of a molecule, and it reveals the charge distribution from the perspective of an approaching reagent.

For SF5-containing compounds, the MEP surface typically shows a region of positive electrostatic potential around the carbon atom attached to the SF5 group, reflecting the strong electron-withdrawing nature of the group. The fluorine atoms of the SF5 group, in contrast, exhibit negative electrostatic potential. In this compound, the chlorine atom would also present a region of negative potential.

The MEP provides a guide to the sites of electrophilic and nucleophilic attack. A nucleophile would be attracted to the positive potential region near the C-S bond, while an electrophile would be attracted to the negative potential regions around the fluorine and chlorine atoms. Analysis of the MEP is crucial for understanding non-covalent interactions, which are important in biological systems and materials science. Computational studies have shown that even though the fluorine atoms in the SF5 group are electronegative, they can participate in various intermolecular interactions.

Conformational Analysis and Stereochemical Predictions

The conformational landscape of this compound is complex, primarily due to the presence of two stereogenic centers and the rotational flexibility around the carbon-carbon and carbon-sulfur single bonds. A comprehensive understanding of its three-dimensional structure is crucial for predicting its reactivity and interactions in a chemical environment. This analysis is grounded in theoretical principles of stereochemistry and computational chemistry, given the absence of specific experimental data for this compound.

The structure of this compound features two chiral centers: one at the carbon atom bonded to the pentafluorosulfanyl group (C1) and the other at the carbon atom bearing the chlorine atom (C2). This gives rise to four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The first two are an enantiomeric pair, as are the latter two. The relationship between a member of the first pair and a member of the second pair is diastereomeric.

Conformational Preferences of the Butyl Chain

Rotation around the C1-C2 bond is of particular interest, as it dictates the relative positions of the bulky pentafluorosulfanyl (SF5) group and the chlorine atom. Newman projections are a useful tool for visualizing these conformations. The most stable conformers are expected to be those in which the large substituents are staggered, minimizing steric repulsion. Conversely, eclipsed conformations, where these groups are aligned, are energetically unfavorable.

The key conformations around the C1-C2 bond are the anti and gauche arrangements.

In the anti conformation, the SF5 group and the ethyl group (attached to C2) are positioned 180° apart. This is generally the most stable arrangement due to the minimization of steric clash.

In the gauche conformations, the SF5 group and the ethyl group are approximately 60° apart. These are less stable than the anti conformation but more stable than the eclipsed conformations.

Similarly, rotation around the C2-C3 bond will also favor staggered conformations, placing the chlorine atom and the methyl group in either anti or gauche positions relative to the C1-SF5 part of the molecule.

Influence of the Pentafluorosulfanyl (SF5) Group

The SF5 group exerts a significant influence on the conformational equilibrium. rsc.org It is a sterically demanding group, with a van der Waals volume larger than that of a trifluoromethyl (CF3) group, though smaller than a tert-butyl group. rsc.org This steric bulk favors conformations that place the SF5 group away from other bulky substituents.

Furthermore, the SF5 group is highly electronegative and possesses a strong dipole moment. rsc.org This can lead to significant dipole-dipole interactions that influence conformational preferences. In a molecule like this compound, the electrostatic repulsion between the SF5 group and the electronegative chlorine atom would further destabilize conformations where these two groups are in close proximity.

The rotation around the C-S bond itself is also a factor. The octahedral geometry of the SF5 group leads to a relatively low rotational barrier compared to carbon-carbon bonds. rsc.org

Stereochemical Predictions and Diastereoselectivity

The presence of two adjacent stereocenters means that the relative stability of the diastereomers ((1R, 2R)/(1S, 2S) vs. (1R, 2S)/(1S, 2R)) will be influenced by the conformational preferences of the molecule. The diastereomer that can more readily adopt a low-energy conformation, minimizing steric and electrostatic repulsions, will be the more stable one.

For instance, in the (1R, 2R) and (1S, 2S) enantiomers, a conformation that places the SF5 group and the chlorine atom anti to each other might be readily accessible. In the (1R, 2S) and (1S, 2R) diastereomers, achieving a low-energy conformation might be more challenging due to the potential for steric crowding.

Theoretical calculations would be necessary to quantify the energy differences between the various conformers and to predict the most stable diastereomer. Such calculations would typically involve density functional theory (DFT) methods to optimize the geometry of the different stereoisomers and to calculate their relative energies.

Theoretical Conformational Energy Profile

While specific experimental data for this compound is not available, a theoretical conformational energy profile can be constructed based on the principles discussed. The following table provides a qualitative representation of the expected relative energies of the key staggered conformations around the C1-C2 bond, considering both steric and electrostatic factors.

| Dihedral Angle (SF5-C1-C2-Cl) | Conformation Name | Expected Relative Energy | Primary Contributing Factors |

| 180° | Anti-periplanar | Lowest | Minimization of steric and dipolar repulsion between SF5 and Cl |

| +60° | Gauche (Synclinal) | Higher | Steric and dipolar repulsion between SF5 and Cl |

| -60° | Gauche (Synclinal) | Higher | Steric and dipolar repulsion between SF5 and Cl |

Interactive Data Table: Predicted Relative Stabilities of this compound Stereoisomers

The following is a hypothetical data table illustrating the kind of results that would be expected from a detailed computational study. The energy values are for illustrative purposes to demonstrate the expected trends in stability.

| Stereoisomer | Most Stable Conformation (C1-C2) | Calculated Relative Energy (kcal/mol) | Predicted Major Conformer Population (%) |

| (1R, 2R) | Anti | 0.00 | 75 |

| (1S, 2S) | Anti | 0.00 | 75 |

| (1R, 2S) | Gauche | 1.20 | 20 |

| (1S, 2R) | Gauche | 1.20 | 20 |

This hypothetical table suggests that the (1R, 2R) and (1S, 2S) enantiomers are likely to be more stable than the (1R, 2S) and (1S, 2R) diastereomers, as they can more easily adopt the favored anti conformation around the C1-C2 bond.

Advanced Applications of Sf5 Containing Organic Compounds in Chemical Synthesis

Role of SF5 Group in Design of Functional Organic Molecules

The SF5 group is a powerful tool for molecular design due to its unique electronic and steric characteristics. It is one of the most electron-withdrawing groups known, which can significantly influence the reactivity and properties of the parent molecule. enamine.net This strong electron-withdrawing nature, combined with high thermal and chemical stability, makes the SF5 group an attractive substituent for creating robust and functional molecules. rowansci.com

Despite its high electronegativity, the SF5 group can enhance the lipophilicity of a molecule, a crucial factor for improving membrane permeability in biological systems. rowansci.com This property is particularly valuable in medicinal chemistry for enhancing the bioavailability of drugs. rowansci.com The SF5 group's considerable size also provides a significant steric effect, which can be used to control molecular conformation and influence reaction selectivity.

Key Properties of the SF5 Group for Molecular Design:

| Property | Description | Impact on Molecular Design |

|---|---|---|

| High Electronegativity | One of the most powerful electron-withdrawing groups. | Modulates electronic properties, acidity, and basicity of the molecule. |

| Thermal & Chemical Stability | Highly resistant to degradation under heat and various chemical conditions. rowansci.com | Leads to the development of robust and stable compounds. rowansci.com |

| Lipophilicity | Increases the lipid-solubility of the molecule. enamine.netrowansci.com | Can improve membrane permeability and bioavailability of bioactive compounds. rowansci.com |

| Steric Bulk | Exerts a significant steric hindrance. | Influences molecular conformation, reaction pathways, and can enhance metabolic stability. |

Application in Polymer and Material Science

The unique properties of the SF5 group have led to its growing application in the field of polymer and material science. The incorporation of SF5 moieties into polymers can impart desirable characteristics such as high thermal stability, chemical resistance, and specific surface properties. sinapse.ac.ukclemson.edu The low surface energy associated with the SF5 group can be exploited to create materials with hydrophobic and oleophobic properties.

Research has shown that SF5-containing monomers can be polymerized to create advanced materials with tailored properties. These materials are being investigated for a variety of applications, including high-performance plastics, liquid crystals, and advanced coatings. The inherent stability of the SF5 group contributes to the durability and longevity of these materials, even in harsh environments. clemson.edu

Catalysis and Ligand Design Incorporating SF5 Moieties

In the realm of catalysis, the SF5 group offers a unique tool for ligand design. The strong electron-withdrawing properties of the SF5 group can be used to tune the electronic environment of a metal center in a catalyst, thereby influencing its activity and selectivity. nih.govcolab.ws By incorporating SF5 groups into ligand scaffolds, chemists can create catalysts with enhanced performance for a variety of chemical transformations.

The design of ligands is a critical aspect of developing efficient and selective catalysts. nih.govresearchgate.netnih.gov The introduction of SF5 groups can lead to the development of novel ligands with unprecedented catalytic activities. nsf.gov For example, SF5-functionalized ligands have been explored in the context of transition metal catalysis, where they can modulate the reactivity of the metal and promote specific reaction pathways. colab.ws The steric bulk of the SF5 group can also play a role in creating a specific coordination environment around the metal center, which can be beneficial for achieving high levels of stereocontrol in asymmetric catalysis.

Methodologies for SF5-Tagging and Derivatization in Chemical Probes

The development of methodologies for introducing the SF5 group into molecules, often referred to as SF5-tagging, is crucial for accessing its benefits. While historically challenging, recent advancements have made the incorporation of this group more feasible. researchgate.netdigitellinc.com One of the key reagents for this purpose is pentafluorosulfanyl chloride (SF5Cl), which can be used to introduce the SF5 group onto a variety of organic substrates through radical reactions. digitellinc.com

The ability to attach the SF5 group to different molecules has opened up new avenues in the development of chemical probes. The unique spectroscopic signature of the SF5 group can potentially be utilized for detection and imaging purposes. Furthermore, the high stability of the SF5 group ensures that the probe remains intact under various conditions, making it a reliable tool for studying biological systems and chemical reactions.

Environmental Considerations and Degradation Pathways of Organosulfur Fluorides

Environmental Occurrence and Distribution of Fluorinated Compounds

For aromatic organosulfur pentafluorides, studies have shown water solubilities ranging from 78 mg/L to 2.4 g/L and log Kow values between 2.9 and 3.6. nih.gov These compounds were found to be approximately 0.5 to 0.6 log units more hydrophobic than their trifluoromethyl (CF3) analogs, suggesting a tendency to partition into organic matter in soil and sediments. nih.gov Given the aliphatic and chlorinated nature of 2-Chlorobutylsulfurpentafluoride, its partitioning behavior would be influenced by these structural features, though specific data is lacking. The stability of the carbon-fluorine bond often leads to persistence in the environment, and while many fluorinated compounds are of anthropogenic origin, a few are known to occur naturally. nih.govasm.org

Abiotic Degradation Mechanisms

Abiotic degradation, which involves non-biological processes, plays a crucial role in the environmental breakdown of many synthetic chemicals. For organosulfur fluorides, photolytic and hydrolytic pathways are the primary mechanisms of abiotic transformation.

Photodegradation, or the breakdown of molecules by light, has been identified as a significant environmental fate for organosulfur fluorides. nih.gov Research on aromatic pentafluorosulfanyl compounds has demonstrated that the SF5 group can be completely degraded by actinic radiation, with half-lives on the order of hours under environmentally relevant conditions. nih.gov This process involves the release of five fluoride (B91410) ions and the formation of a benzenesulfonate (B1194179) as the final product. nih.gov

The mechanism of photolysis for SF5-containing compounds can be initiated by the homolytic cleavage of the sulfur-chlorine bond in precursor molecules like SF5Cl when exposed to UV light, forming highly reactive SF5 and chlorine radicals. nih.gov These radicals can then react with other molecules. While specific studies on the photolysis of this compound are not available, the known reactivity of the SF5 group to photolytic degradation suggests this would be a likely pathway for its environmental transformation. nih.gov

The pentafluorosulfanyl group is characterized by its remarkable hydrolytic stability. ube.es Compounds containing the SF5 group show no decomposition in strong alkaline solutions at reflux temperatures or in concentrated sulfuric acid at room temperature. ube.es This high stability suggests that hydrolysis, the chemical breakdown of a compound due to reaction with water, is a very slow process for organosulfur fluorides under typical environmental pH conditions. ube.esnih.gov

Biotic Degradation Studies

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a major pathway for the removal of many organic pollutants from the environment. oup.comnih.gov

The biodegradation of organofluorine compounds by microorganisms has been a subject of considerable research. nih.govacs.org While many fluorinated compounds are considered recalcitrant, certain microorganisms have demonstrated the ability to transform them. nih.gov Studies have shown that some fluorinated sulfonates can be biodegraded and serve as a sulfur source for microbial growth under aerobic conditions. acs.org The presence of hydrogen atoms on the carbon adjacent to the sulfonate group appears to be crucial for this transformation, as fully fluorinated compounds are more resistant to microbial attack. acs.org

For pentafluorosulfanyl-substituted compounds, research has shown that bacteria can metabolize them, leading to the formation of new fluorinated metabolites. researchgate.net For instance, Pseudomonas species have been shown to degrade SF5-substituted aminophenols. researchgate.net The initial steps often involve enzymatic reactions that target other functional groups on the molecule, which can then lead to the destabilization and eventual cleavage of the carbon-sulfur or carbon-fluorine bonds. nih.gov Specific studies on the microbial transformation of this compound are not documented, but the principles of microbial degradation of other organofluorine compounds suggest that its breakdown would likely be initiated at the chloro- or butyl- portions of the molecule.

The enzymatic machinery of microorganisms is responsible for the biodegradation of complex organic molecules. researchgate.netnih.gov In the context of fluorinated compounds, dehalogenase enzymes play a critical role in cleaving carbon-halogen bonds. researchgate.net For example, fluoroacetate (B1212596) dehalogenases are known to cleave the C-F bond in fluoroacetate. nih.govresearchgate.net

The degradation of organophosphorus compounds, which share some structural similarities with organosulfur compounds in terms of having a central atom bonded to other groups, often begins with a hydrolysis step catalyzed by enzymes like organophosphate hydrolase. oup.com For organosulfur fluorides, it is hypothesized that initial metabolic activation by enzymes at a site other than the highly stable SF5 group is necessary. nih.gov This "metabolic activation" strategy could involve enzymes such as oxygenases, which are known to be involved in the degradation of other persistent compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D). asm.orgresearchgate.net While the specific enzymes capable of degrading this compound have not been identified, the existing body of research on the enzymatic degradation of other halogenated and fluorinated organic compounds provides a framework for understanding the potential biochemical pathways. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues in Chlorinated Aliphatic Sf5 Chemistry

Development of Greener Synthetic Methodologies for SF₅ Compounds

The broader adoption of SF₅-containing compounds has been somewhat hampered by the challenging and often harsh conditions required for their synthesis. elsevierpure.com Traditional methods for introducing the SF₅ group can rely on hazardous reagents and require specialized equipment. researchgate.net Consequently, a significant research thrust is the development of more sustainable and environmentally benign synthetic protocols.

Current research is focused on several key areas:

Minimizing Hazardous Reagents: A notable advancement is the development of methods that avoid the use of highly toxic and difficult-to-handle reagents. For instance, a practical synthesis of pentafluorosulfanyl chloride (SF₅Cl), a key reagent for introducing the SF₅ group, has been developed using sulfur powder, potassium fluoride (B91410), and trichloroisocyanuric acid, offering a safer alternative to previous methods. researchgate.netyoutube.com

Photochemical and Electrocatalytic Methods: Light-induced reactions and electrochemistry are emerging as powerful tools for promoting SF₅ installation under milder conditions. Photochemical methods, for example, can be used to initiate the radical addition of SF₅Cl to alkenes and alkynes. youtube.com These techniques often lead to higher selectivity and require less energy input compared to traditional thermal methods.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and control over reaction parameters. The development of flow-based methodologies for the synthesis of SF₅ compounds could enable the safer handling of reactive intermediates and facilitate a more streamlined and efficient production process.

A comparative look at traditional versus emerging greener synthetic approaches is presented in the table below.

| Parameter | Traditional Methods | Emerging Greener Methods |

| Reagents | Often involve hazardous materials like elemental fluorine or highly reactive sulfur fluorides. | Focus on less hazardous starting materials and reagents. researchgate.net |

| Reaction Conditions | Frequently require high temperatures and pressures. | Utilize milder conditions, such as photochemical or electrochemical activation. youtube.com |

| Selectivity | Can sometimes lead to mixtures of products. | Often provide higher chemo- and regioselectivity. |

| Scalability | Can be challenging and hazardous to scale up. | More amenable to safe and efficient scale-up, especially with flow chemistry. |

Exploration of Novel Reactivity Patterns for 2-Chlorobutylsulfurpentafluoride

The presence of both a chlorine atom and a pentafluorosulfanyl group on an aliphatic chain, as in this compound, opens up a rich landscape for exploring novel chemical transformations. The distinct electronic properties of these two functional groups can be exploited to achieve selective reactions at different positions of the molecule.

Future research in this area is likely to focus on:

Selective Functionalization: The development of catalytic systems that can selectively target either the C-Cl bond or the C-S bond will be crucial. This would allow for the stepwise and controlled introduction of new functional groups, leading to a diverse range of complex molecules.

Cross-Coupling Reactions: The application of modern cross-coupling methodologies, such as those mediated by palladium, nickel, or copper catalysts, to chlorinated aliphatic SF₅ compounds is a promising avenue. This could enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of these building blocks. youtube.com

Radical Chemistry: The SF₅ group is known to influence the stability of adjacent radicals. Investigating the radical-mediated reactions of this compound could lead to the discovery of new and unexpected reaction pathways, including cyclization and rearrangement reactions.

Integration of Artificial Intelligence and Machine Learning in SF₅ Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of new molecules, including those containing the SF₅ group. nih.govspringernature.comnih.gov These computational tools can analyze vast datasets to identify structure-property relationships and predict the characteristics of novel compounds before they are synthesized in the lab. youtube.com

Key applications of AI and ML in SF₅ chemistry include:

Predictive Modeling: ML algorithms can be trained to predict the physicochemical properties of SF₅-containing molecules, such as their solubility, lipophilicity, and thermal stability. enamine.net This can help to prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested.

De Novo Design: Generative AI models can design entirely new molecular structures with desired properties. nih.gov By incorporating the SF₅ group as a building block, these models could propose novel drug candidates, agrochemicals, or materials with enhanced performance characteristics.

Reaction Prediction and Optimization: AI can be used to predict the outcomes of chemical reactions and to optimize reaction conditions for the synthesis of SF₅ compounds. youtube.comberkeley.edu This can accelerate the development of new synthetic methodologies and make the production of these compounds more efficient.

Expanding the Scope of Aliphatic SF₅ Building Blocks

The availability of a diverse range of well-defined and functionalized building blocks is essential for the widespread adoption of SF₅ chemistry. researchgate.netspirochem.comlifechemicals.com While a number of aromatic SF₅ building blocks are commercially available, the library of aliphatic SF₅ synthons is still relatively limited. spirochem.com

Future efforts in this area will likely concentrate on:

Synthesis of Functionalized Aliphatic SF₅ Compounds: The development of robust and scalable synthetic routes to a variety of functionalized aliphatic SF₅ compounds, such as alcohols, amines, and carboxylic acids, is a high priority. These functionalized building blocks would serve as versatile starting materials for the synthesis of more complex molecules. clemson.edu

Chiral SF₅ Building Blocks: The synthesis of enantiomerically pure aliphatic SF₅ compounds is a significant challenge but holds immense potential for applications in medicinal chemistry and materials science. The development of asymmetric synthetic methods for accessing these chiral building blocks is a key research goal.

Bifunctional Building Blocks: Compounds that incorporate the SF₅ group along with another synthetically versatile handle, such as a boronic acid or a terminal alkyne, would be particularly valuable. These bifunctional building blocks would enable the rapid and efficient construction of complex molecular architectures using established cross-coupling and click chemistry reactions.

The continued expansion of the toolbox of aliphatic SF₅ building blocks will undoubtedly fuel innovation and lead to the discovery of new and valuable applications for this unique and powerful functional group. pharmaceutical-business-review.comresearchgate.net

Q & A

Q. How can this compound be utilized as a fluorinating agent in organometallic catalysis?

- Methodological Answer: Test its efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura) by substituting traditional fluorinating agents. Monitor reaction progress via <sup>19</sup>F NMR and ICP-MS to track metal catalyst stability. Compare turnover numbers (TON) with SF₄ or XeF₂ to assess competitiveness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.